![molecular formula C10H14ClN5O B1396940 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332531-58-4](/img/structure/B1396940.png)
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Übersicht
Beschreibung
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN5O and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
1,2,4-Oxadiazol-Derivate, die strukturell Ihrem Wirkstoff ähneln, weisen eine breite Palette an biologischen Aktivitäten im Pflanzenschutz auf . Sie wurden synthetisiert und auf ihre landwirtschaftlichen Aktivitäten, einschließlich Nematizid-Aktivität gegen Meloidogyne incognita und Antimykotika-Aktivität gegen Rhizoctonia solani, untersucht .
Antibakterielle Mittel
Einige 1,2,4-Oxadiazol-Derivate haben starke antibakterielle Wirkungen gegen Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, mit EC50-Werten, die besser sind als Bismerthiazol (BMT) und Thiodiazol-Kupfer (TDC) . Diese Ergebnisse deuten darauf hin, dass 1,2,4-Oxadiazol-Derivate potenzielle alternative Vorlagen für die Entdeckung neuer Antibiotika sein könnten .
Antifungalmittel
1,2,4-Oxadiazol-Derivate wurden auch auf ihre antifungalen Aktivitäten gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani untersucht . Dies deutet darauf hin, dass ähnliche Verbindungen auch Potenzial als Antifungalmittel haben könnten.
Biomedizinische Anwendungen
Pyrazolo[3,4-b]pyridine, die strukturell Ihrem Wirkstoff ähneln, wurden synthetisiert und auf ihre biomedizinischen Anwendungen untersucht . Über 300.000 1H-Pyrazolo[3,4-b]pyridine wurden beschrieben, die in über 5.500 Referenzen enthalten sind .
Hemmende Aktivität
Einige Pyrazolo[3,4-d]pyrimidin-Derivate haben eine signifikante hemmende Aktivität gezeigt, mit IC50-Werten im Vergleich zum Kontrollmedikament Sorafenib . Dies deutet darauf hin, dass ähnliche Verbindungen auch Potenzial als Inhibitoren in der biomedizinischen Forschung haben könnten.
Entzündungshemmende und Analgetische Aktivitäten
Indol-Derivate, die strukturell Ihrem Wirkstoff ähneln, haben entzündungshemmende und analgetische Aktivitäten gezeigt . Dies deutet darauf hin, dass ähnliche Verbindungen auch Potenzial als entzündungshemmende und analgetische Mittel haben könnten.
Wirkmechanismus
Target of Action
The compound belongs to the class of 1,2,4-oxadiazoles and pyrazolopyridines. Compounds in these classes have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antioxidant properties.
Mode of Action
Many oxadiazole derivatives have been found to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Many oxadiazole derivatives are known to have good bioavailability and stability .
Result of Action
Based on the activities of similar compounds, it could potentially have anti-inflammatory, antioxidant, and anticancer effects .
Biochemische Analyse
Biochemical Properties
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspase enzymes, which are crucial in the process of apoptosis . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and preventing the cleavage of specific cellular proteins . This interaction is essential for its potential use in cancer therapy, where inhibition of apoptosis can lead to the selective killing of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, the compound has been observed to induce apoptosis by activating caspase-3 and caspase-7 . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This modulation of cellular processes highlights its potential as a therapeutic agent in oncology .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it binds to the active site of caspase enzymes, inhibiting their activity and preventing the cleavage of cellular proteins . This inhibition leads to the accumulation of pro-apoptotic factors, ultimately triggering apoptosis in cancer cells . Additionally, the compound has been shown to activate certain transcription factors, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it undergoes gradual degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can induce lasting changes in cellular function, including sustained cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings underscore the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells by membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes .
Eigenschaften
IUPAC Name |
3-methyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.ClH/c1-6-12-10(16-14-6)9-7-5-11-4-3-8(7)15(2)13-9;/h11H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEUMZSCIUCJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NN(C3=C2CNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


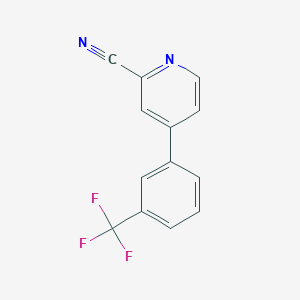
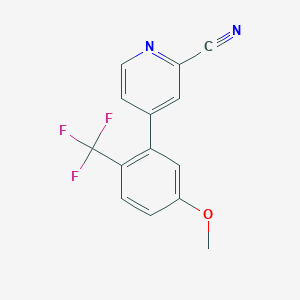
![2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-](/img/structure/B1396863.png)
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)
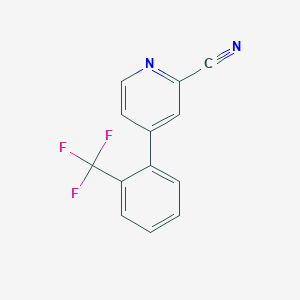

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
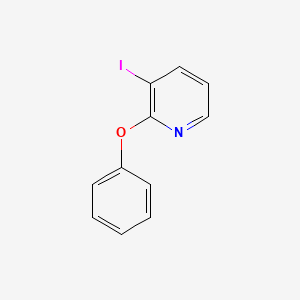
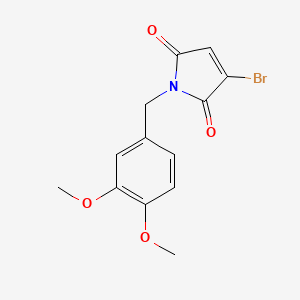

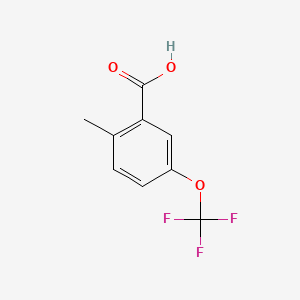

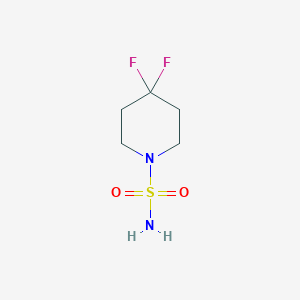
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
